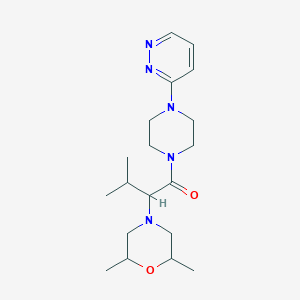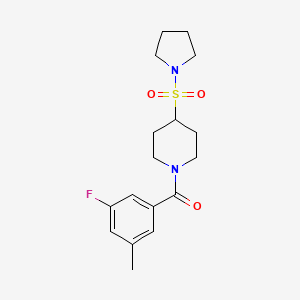
(3-Fluoro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Fluoro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is a complex organic compound featuring a fluorinated aromatic ring, a sulfonyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone typically involves multiple steps:
Formation of the Fluorinated Aromatic Intermediate: The initial step involves the introduction of a fluorine atom into the aromatic ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions. This step often requires the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the piperidine, facilitating its nucleophilic attack on the aromatic intermediate.
Sulfonylation: The sulfonyl group is introduced through a reaction with sulfonyl chlorides in the presence of a base such as triethylamine (TEA) or pyridine. This step typically occurs under mild conditions to prevent decomposition of the intermediate products.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of high-throughput screening techniques to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization. Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used under controlled conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Br₂ in acetic acid or HNO₃ in sulfuric acid.
Major Products
Oxidation: Formation of N-oxides or sulfoxides.
Reduction: Formation of sulfides or amines.
Substitution: Introduction of halogens or nitro groups on the aromatic ring.
Scientific Research Applications
(3-Fluoro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with central nervous system receptors.
Biological Studies: The compound is used in studies exploring the effects of fluorinated aromatic compounds on biological systems, including their metabolism and toxicity.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (3-Fluoro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone exerts its effects involves interaction with specific molecular targets such as G-protein coupled receptors (GPCRs) or ion channels. The fluorine atom enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its binding affinity to hydrophobic pockets within target proteins.
Comparison with Similar Compounds
Similar Compounds
- (3-Fluoro-5-methylphenyl)methanol
- (3-Fluoro-5-methylphenyl)boronic acid
- (3-Fluoro-5-methylphenyl)(phenyl)methanone
Uniqueness
Compared to similar compounds, (3-Fluoro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone is unique due to the presence of both a sulfonyl group and a piperidine moiety, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile intermediate in the synthesis of pharmacologically active molecules.
This detailed overview provides a comprehensive understanding of this compound, from its synthesis to its applications and unique characteristics
Properties
IUPAC Name |
(3-fluoro-5-methylphenyl)-(4-pyrrolidin-1-ylsulfonylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O3S/c1-13-10-14(12-15(18)11-13)17(21)19-8-4-16(5-9-19)24(22,23)20-6-2-3-7-20/h10-12,16H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLJDZKYPGOTERE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(=O)N2CCC(CC2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
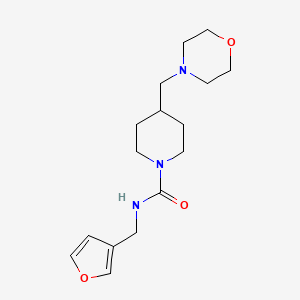
![(3-Chloro-5-methylphenyl)-[3-(triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B6953603.png)
![1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-2-(1-methylpyrazol-4-yl)ethanone](/img/structure/B6953608.png)
![4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-N-(furan-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B6953610.png)
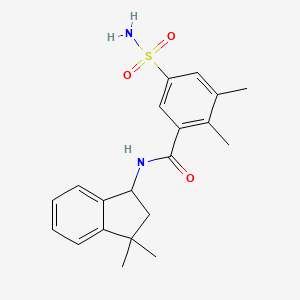
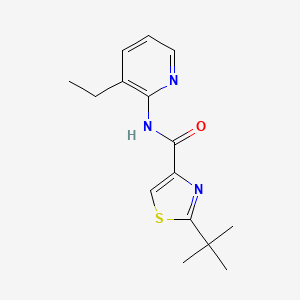
![3-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]thiolane 1,1-dioxide](/img/structure/B6953623.png)
![1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]pentane-1,4-dione](/img/structure/B6953633.png)
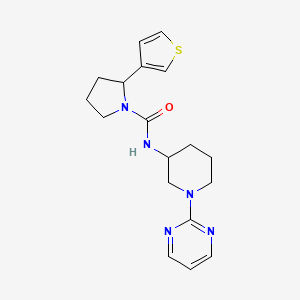
![2-(Tetrazol-1-yl)-1-[4-[3-(trifluoromethyl)pyridine-4-carbonyl]piperazin-1-yl]ethanone](/img/structure/B6953644.png)
![N-[(2-tert-butyl-1,2,4-triazol-3-yl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B6953650.png)
![7-[3-fluoro-3-(3-fluoro-5-methylphenyl)pyrrolidine-1-carbonyl]-4H-1,4-benzoxazin-3-one](/img/structure/B6953664.png)
![[4-(4-Fluorophenyl)oxan-4-yl]-(4-pyridazin-3-ylpiperazin-1-yl)methanone](/img/structure/B6953671.png)
